

Carbidopa EP Impurity D: Chemical Identification & Technical Analysis

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Compound of Interest

Compound Name: *D,L-Carbidopa Methyl Ester N-Cyclohexylidene*

Cat. No.: B12311345

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Executive Summary

In the high-precision landscape of pharmaceutical impurity profiling, Carbidopa EP Impurity D represents a critical process-related impurity. Unlike degradation products formed via oxidation (e.g., methyldopa) or hydrolysis, Impurity D is a stable intermediate arising from specific synthetic routes involving hydrazine formation.

This guide provides a definitive technical breakdown of Carbidopa EP Impurity D, detailing its chemical identity, formation mechanism via the oxaziridine pathway, and validated analytical strategies for its detection.

Chemical Identification & Nomenclature

Accurate identification is the prerequisite for any compliance workflow. Carbidopa EP Impurity D is chemically distinct due to the presence of a cyclohexylidene protecting group and a methyl ester moiety, rendering it significantly more lipophilic than the parent API.

Core Identity Data

Parameter	Technical Specification
EP Name	Carbidopa Impurity D
Chemical Name (IUPAC)	Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
CAS Number	934371-48-9
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₄
Molecular Weight	320.38 g/mol
Appearance	Off-white to beige solid
Solubility	Soluble in Methanol, DMSO; sparingly soluble in water (unlike Carbidopa)

Synonyms & Cross-Reference

Researchers often encounter this impurity under varying designations depending on the supplier or regulatory context.

- Synonym 1: (S)-Carbidopa Methyl Ester N-Cyclohexylidene
- Synonym 2: Cyclohexylidene Carbidopa Methyl Ester
- Synonym 3: Methyl (S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
- Context: It is the unhydrolyzed intermediate of the Carbidopa synthesis.

Formation & Origin: The Oxaziridine Pathway

Understanding the origin of Impurity D requires analyzing the industrial synthesis of Carbidopa. Unlike oxidative degradants, Impurity D is a "carryover" impurity from the 3,3-pentamethylene oxaziridine synthesis route.

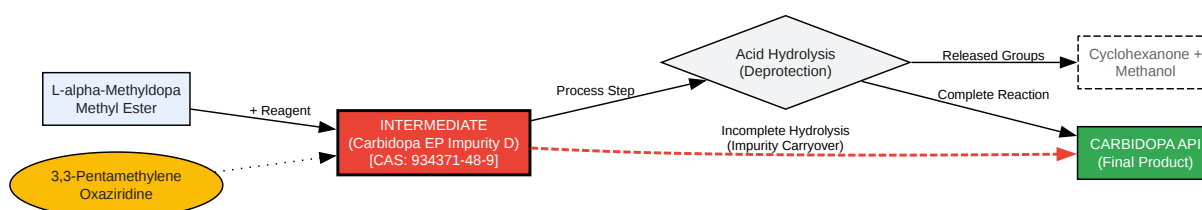
The Mechanism

- Starting Material: The process begins with L- α -methyldopa methyl ester.^{[1][2]}

- **Hydrazine Formation:** To introduce the hydrazine group ($-NHNH_2$), the starting material is reacted with 3,3-pentamethylene oxaziridine. This reagent is derived from cyclohexanone.
- **Intermediate Formation (Impurity D):** The reaction yields the protected intermediate: Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.
 - Note: This is Carbidopa EP Impurity D.
- **Hydrolysis (The Critical Step):** The intermediate undergoes acid hydrolysis to remove the cyclohexylidene group (releasing cyclohexanone) and the methyl ester group (releasing methanol), yielding the final Carbidopa API.
- **Impurity Carryover:** If the hydrolysis is incomplete or purification is insufficient, the intermediate (Impurity D) remains in the final drug substance.

Synthesis Pathway Visualization

The following diagram illustrates the specific chemical flow where Impurity D is generated and how it relates to the API.



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Caption: Synthesis pathway showing Impurity D as the key intermediate. Incomplete hydrolysis leads to its presence in the final API.

Analytical Strategy & Detection

Due to the structural differences between Carbidopa (zwitterionic, polar) and Impurity D (esterified, lipophilic), standard Reverse Phase HPLC (RP-HPLC) provides excellent resolution.

Chromatographic Behavior

- Carbidopa: Elutes early (low retention) due to high polarity and zwitterionic nature.
- Impurity D: Elutes late (high retention). The presence of the cyclohexyl ring and the methyl ester drastically increases hydrophobicity (LogP shift).
- Relative Retention Time (RRT): While Carbidopa is typically defined at RRT 1.0, Impurity D will exhibit an RRT > 1.5 (often > 2.0 depending on gradient), appearing in the "wash" or late gradient phase of the chromatogram.

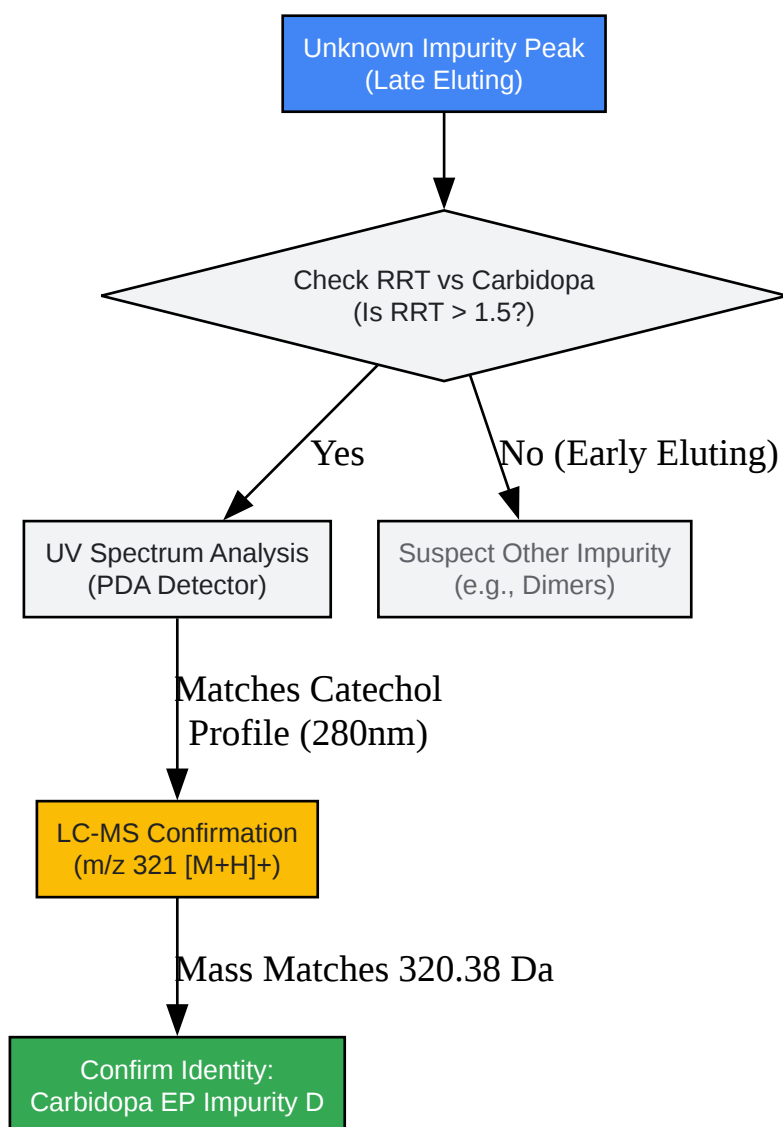
Recommended HPLC Protocol (EP Aligned)

This protocol is derived from standard pharmacopoeial principles for Carbidopa impurity profiling.

Parameter	Condition
Column	C18 (Octylsilyl silica), 250 x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent)
Mobile Phase A	Phosphate Buffer (pH 2.5 - 3.0)
Mobile Phase B	Methanol or Acetonitrile
Gradient	Initial: High Aqueous (95% A) → Ramp to High Organic (60-80% B) to elute Impurity D
Flow Rate	1.0 mL/min
Detection	UV @ 280 nm (Characteristic catechol absorption)
Temperature	25°C

Analytical Workflow Diagram

This decision tree guides the identification process for an unknown peak suspected to be Impurity D.



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Caption: Analytical decision tree for confirming Carbidoepa EP Impurity D using RRT and Mass Spectrometry.

Regulatory & Safety Context

- Classification: Impurity D is a Process-Related Impurity.
- Control Strategy: Because it contains a hydrazine moiety (structural alert), it must be strictly controlled. However, as an intermediate, it is typically controlled via "carryover" limits in the API specification.

- Usage: The isolated compound (CAS 934371-48-9) is available strictly for R&D use as a Reference Standard (RS) for system suitability and method validation. It is not for human consumption.[3]

References

- European Pharmacopoeia (Ph.[4][5] Eur.), "Carbidopa Monograph," European Directorate for the Quality of Medicines & HealthCare (EDQM).
- World Intellectual Property Organization (WIPO), Patent WO2007042848A2, "Process for the preparation of carbidopa," Egis Gyogyszergyar Nyrt, 2007.
- National Center for Biotechnology Information (NCBI), PubChem Compound Summary for CAS 934371-48-9.
- United States Pharmacopeia (USP), "Carbidopa Monograph - Related Compounds," USP-NF.

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Sources

- 1. [Process for the preparation of carbidopa - Patent WO-2007042848-A2 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [WO2007042848A2 - Process for the preparation of carbidopa - Google Patents \[patents.google.com\]](#)
- 3. [Carbidopa EP Impurity E - SRIRAMCHEM \[sriramchem.com\]](#)
- 4. [drugfuture.com \[drugfuture.com\]](#)
- 5. [synthinkchemicals.com \[synthinkchemicals.com\]](#)
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